molecular formula C11H13ClN2O B12334628 4(3H)-Pyrimidinone, 5-chloro-6-methyl-2-phenyl-

4(3H)-Pyrimidinone, 5-chloro-6-methyl-2-phenyl-

Cat. No.: B12334628
M. Wt: 224.68 g/mol
InChI Key: ILDXIPVLJZIZFH-UHFFFAOYSA-N
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Description

5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 6th position, and a phenyl group at the 2nd position of the pyrimidine ring The pyrimidine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-phenyl-4,6-dichloropyrimidine with methylamine under controlled conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction proceeds through nucleophilic substitution, where the chlorine atom at the 6th position is replaced by the methyl group.

Industrial Production Methods

In an industrial setting, the production of 5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Methylamine in ethanol or methanol, thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine and methyl groups can influence the compound’s binding affinity and selectivity towards its targets. The phenyl group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methylpyrimidine
  • 6-methyl-2-phenylpyrimidin-4(3H)-one
  • 5-chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol

Uniqueness

5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The combination of the chlorine, methyl, and phenyl groups in the pyrimidine ring enhances its potential for diverse applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

5-chloro-6-methyl-2-phenyl-1,3-diazinan-4-one

InChI

InChI=1S/C11H13ClN2O/c1-7-9(12)11(15)14-10(13-7)8-5-3-2-4-6-8/h2-7,9-10,13H,1H3,(H,14,15)

InChI Key

ILDXIPVLJZIZFH-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)NC(N1)C2=CC=CC=C2)Cl

Origin of Product

United States

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